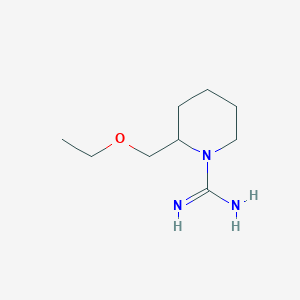

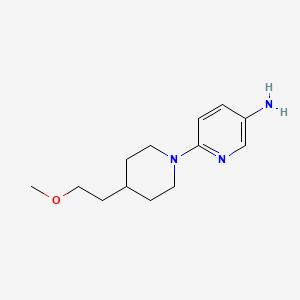

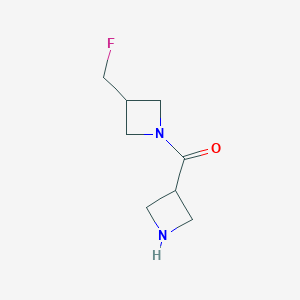

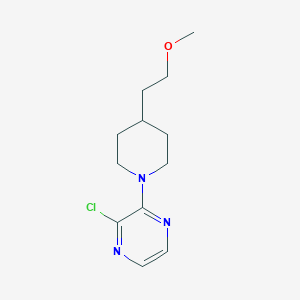

![molecular formula C13H16F2N2 B1477088 2-(4,4-ジフルオロヘキサヒドロシクロペンタ[c]ピロール-2(1H)-イル)アニリン CAS No. 2097993-83-2](/img/structure/B1477088.png)

2-(4,4-ジフルオロヘキサヒドロシクロペンタ[c]ピロール-2(1H)-イル)アニリン

概要

説明

The compound “2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline” is a derivative of pyrrole, which is a heterocyclic, aromatic, organic compound . Pyrrole is a five-membered ring with the formula C4H4NH . It is a colorless volatile liquid that darkens readily upon exposure to air . Substituted derivatives are also called pyrroles .

Synthesis Analysis

Pyrrole synthesis has gained much attention due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application . Organocatalysis has emerged as one of the most important tools for the synthesis of diverse structural scaffolds . Multicomponent reactions (MCRs) represent powerful tools for construction of structurally diverse scaffolds . Through MCRs, three or more simple starting materials could react in a programmed and domino fashion to install the structurally complex products in a one-pot process .Molecular Structure Analysis

The molecular formula of “2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline” is C7H12F2N2 . The average mass is 162.180 Da and the monoisotopic mass is 162.096848 Da .Chemical Reactions Analysis

Pyrrole is one of the most relevant simple heterocycles because of its presence in a large number of natural and unnatural compounds with important properties, both in pharmacology and in materials science . The best-known natural pyrroles are the heme derivatives and chlorophil, which contain four pyrrole groups joined by methyne bridges .Physical and Chemical Properties Analysis

Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . It has a nutty odor . Pyrrole is a 5-membered aromatic heterocycle, like furan and thiophene . Unlike furan and thiophene, it has a dipole in which the positive end lies on the side of the heteroatom, with a dipole moment of 1.58 D .科学的研究の応用

生物プローブ

蛍光性やその他の光学特性の可能性があるため、この化合物は生物プローブとして使用される可能性があります。生体分子や細胞を標識するために使用でき、生物学的プロセスの可視化と研究に役立ちます。

これらのアプリケーションはそれぞれ、"2-(4,4-ジフルオロヘキサヒドロシクロペンタ[c]ピロール-2(1H)-イル)アニリン"が大きな影響を与える可能性のある独自の研究分野を表しています。この化合物の構造は、さまざまな科学分野で活用できる汎用性を示唆しています。 現在の文献ではこの化合物に関する特定の研究は示されていませんが、この分析は類似の分子構造と官能基の既知のアプリケーションに基づいています .

Safety and Hazards

将来の方向性

Pyrrole-based hybrid nanocomposites have drawn much attentiveness of the researchers and scientists owing to their superior and much improved physical, chemical and biomedical properties . This suggests that the future research directions could involve the development of pyrrole-based nanocomposites for various applications in the fields of energy storage, sensors, and biomedical applications .

作用機序

Target of Action

Similar compounds, such as 3-pyrroline-2-ones, have been found to play a significant structural role in a variety of bioactive natural compounds .

Mode of Action

It’s worth noting that similar compounds have shown antioxidant activity, acting as radical scavengers .

Biochemical Pathways

Similar compounds have been found to possess a broad spectrum of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have been found to possess a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-hiv-1, anti-inflammatory, and antioxidant effects .

Action Environment

It’s worth noting that the efficacy of similar compounds as radical scavengers has been found to be comparable in both polar and non-polar environments .

特性

IUPAC Name |

2-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2/c14-13(15)6-5-9-7-17(8-10(9)13)12-4-2-1-3-11(12)16/h1-4,9-10H,5-8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUPXIWWEIIFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C1CN(C2)C3=CC=CC=C3N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。